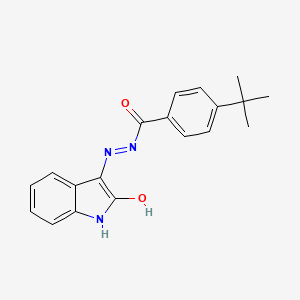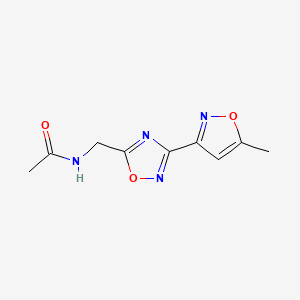
Acide 1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C7H11N3O3 and its molecular weight is 185.183. The purity is usually 95%.
BenchChem offers high-quality 1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Formulations cosmétiques
Bien que non directement lié à “l’acide 1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylique”, il convient de noter que les acides alpha-hydroxy (AHA), qui ont une structure similaire (un groupe hydroxyle lié à la position alpha de l’acide), sont souvent utilisés de manière intensive dans les formulations cosmétiques . Ils ont été utilisés comme agents de peeling superficiel ainsi que pour améliorer l’apparence des kératoses et de l’acné en dermatologie .
Dermatologie
Les AHA, y compris ceux ayant des structures similaires à “l’this compound”, ont été utilisés pour traiter diverses affections cutanées . Ils peuvent diminuer la cohésion des cornéocytes immédiatement au-dessus de la couche granuleuse en détachant et en desquamant la couche cornée . Cela les rend populaires en pratique dermatologique depuis de nombreuses années .
Prévention des dommages cutanés induits par les UV
Certaines études cliniques ont examiné les effets des acides alpha-hydroxy appliqués par voie topique sur les marqueurs des dommages induits par la lumière UV . Ces études suggèrent que l’amélioration ou la diminution des dommages photo-induits de la peau par les AHA dépend de sa concentration .
Mécanisme D'action
Target of Action
The primary target of 1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid is the eukaryotic initiation factor 5A (eIF5A) . eIF5A is a highly conserved protein in all eukaryotes and plays a crucial role in protein synthesis, specifically in translation elongation and termination .
Mode of Action
1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid is involved in a unique post-translational modification in eIF5A, resulting in the formation of hypusine . This modification involves two enzymatic steps: first, deoxyhypusine synthase (DHPS) cleaves the 4-aminobutyl moiety of spermidine and transfers it to the ε-amino group of a specific lysine residue of the eIF5A precursor protein to form an intermediate, deoxyhypusine . This intermediate is subsequently hydroxylated by deoxyhypusine hydroxylase (DOHH) to form hypusine in eIF5A .
Biochemical Pathways
The biochemical pathway affected by 1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid is the hypusine synthesis pathway . This pathway is highly specific and conserved in all eukaryotes . The formation of hypusine is essential for the activity of eIF5A, which in turn is crucial for mammalian cell proliferation and animal development .
Pharmacokinetics
The adme (absorption, distribution, metabolism, and excretion) properties of similar compounds suggest that they may be well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
The result of the action of 1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid is the formation of hypusine in eIF5A . This modification is essential for the activity of eIF5A, promoting translation elongation globally by alleviating ribosome stalling and facilitating translation termination . It is also implicated in various human pathological conditions .
Action Environment
The action of 1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid is influenced by various environmental factors. For instance, oxidative stress or detoxification demands can dramatically increase the rate of hepatic glutathione synthesis, which can influence the action of this compound . Furthermore, the action of this compound may be influenced by the cellular environment, including pH, temperature, and the presence of other molecules .
Propriétés
IUPAC Name |
1-(2-hydroxybutyl)triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-2-5(11)3-10-4-6(7(12)13)8-9-10/h4-5,11H,2-3H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNAVVCKSPLBIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1C=C(N=N1)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-7-hydroxy-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2528863.png)
![(E)-3-(4-oxochromen-3-yl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2528866.png)



![ethyl 4-(2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2528870.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2528872.png)

![4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2528874.png)
![Potassium 3-[benzyl(methyl)amino]prop-1-EN-2yltrifluoroborate](/img/structure/B2528877.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N-(3,5-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2528879.png)
![4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzamide](/img/structure/B2528882.png)
![1-[3-(1,2,4-Triazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2528884.png)
